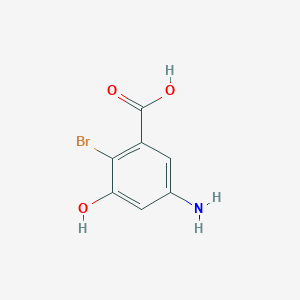

5-Amino-2-bromo-3-hydroxybenzoic acid

Description

5-Amino-2-bromo-3-hydroxybenzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino (-NH₂), bromo (-Br), and hydroxyl (-OH) groups at positions 5, 2, and 3, respectively. Its molecular formula is C₇H₅BrNO₃, with a molecular weight of 231.03 g/mol (calculated). The compound’s structure combines electron-withdrawing (Br, COOH) and electron-donating (NH₂, OH) groups, creating unique electronic and steric properties.

Properties

IUPAC Name |

5-amino-2-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFLCCSPFRHACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025127-27-8 | |

| Record name | 5-amino-2-bromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-3-hydroxybenzoic acid typically involves the bromination of 3-hydroxybenzoic acid followed by nitration and subsequent reduction. The general steps are as follows:

Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.

Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amino group can be further reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium thiolate, ammonia, or sodium alkoxide in polar solvents.

Major Products:

Oxidation: 5-Amino-2-bromo-3-oxobenzoic acid.

Reduction: 5-Amino-2-bromo-3-hydroxybenzylamine.

Substitution: 5-Amino-2-substituted-3-hydroxybenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties:

Recent studies have highlighted the antioxidant capabilities of derivatives related to 5-amino-2-bromo-3-hydroxybenzoic acid. For instance, a derivative of 5-aminosalicylic acid has shown significant antioxidant activity in vitro, suggesting that similar compounds may possess valuable therapeutic properties against oxidative stress-related diseases .

Anti-inflammatory Activity:

The compound has been evaluated for its anti-inflammatory effects. In preclinical studies, it demonstrated comparable inhibition of myeloperoxidase to established anti-inflammatory drugs like indomethacin. This positions it as a potential candidate for treating inflammatory conditions .

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules:

this compound serves as an important intermediate in the synthesis of various complex organic compounds. Its bromine and amino functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Case Study: Synthesis of Urolithin A Precursors:

The compound has been utilized in synthetic pathways leading to urolithin A, which is known for its mitochondrial restoration properties. The synthesis involves strategic bromination reactions where this compound acts as a key intermediate .

Pharmaceutical Development

Drug Formulation:

Due to its pharmacological properties, this compound is being explored for incorporation into drug formulations aimed at treating gastrointestinal disorders and other inflammatory diseases. Its structural characteristics lend themselves to modifications that enhance bioavailability and therapeutic efficacy.

Toxicological Studies:

Preliminary toxicological assessments indicate that derivatives of this compound exhibit low acute toxicity in animal models, which is promising for their development as safe therapeutic agents. For instance, a related compound showed an LD50 value greater than 2000 mg/kg in rat studies, indicating a favorable safety profile .

Data Tables

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Molecular Targets and Pathways:

Enzymes: It may inhibit enzymes involved in metabolic pathways by mimicking natural substrates.

Receptors: It can bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Molecular Comparisons

The following table summarizes critical differences between 5-amino-2-bromo-3-hydroxybenzoic acid and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₅BrNO₃ | 231.03 | 5-NH₂, 2-Br, 3-OH, 1-COOH | NH₂, Br, OH, COOH |

| 2-Amino-5-bromo-3-methylbenzoic acid | C₈H₈BrNO₂ | 230.06 | 2-NH₂, 5-Br, 3-CH₃, 1-COOH | NH₂, Br, CH₃, COOH |

| 5-Amino-2-hydroxybenzoic acid | C₇H₇NO₃ | 153.13 | 5-NH₂, 2-OH, 1-COOH | NH₂, OH, COOH |

Notes:

- In contrast, 2-amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2) replaces the hydroxyl group with a methyl (-CH₃) group, reducing polarity but enhancing lipophilicity .

- Electronic effects: The amino group at position 5 in the main compound may act as a para-directing group relative to the carboxylic acid, influencing reactivity in electrophilic substitution reactions.

Functional Group Impact on Properties

Hydroxyl (-OH) vs. Methyl (-CH₃)

However, methyl groups (e.g., in 2-amino-5-bromo-3-methylbenzoic acid) improve thermal stability and may facilitate membrane permeability in biological systems .

Bromine Position

Bromine at position 2 (main compound) versus position 5 (2-amino-5-bromo-3-methylbenzoic acid) alters steric and electronic effects. Bromine’s electronegativity may deactivate the aromatic ring differently, affecting regioselectivity in further derivatization reactions.

Biological Activity

5-Amino-2-bromo-3-hydroxybenzoic acid (ABHA) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrNO3. The presence of functional groups such as amino, hydroxyl, and bromo significantly influences its reactivity and biological properties. These groups allow for interactions with various biological targets, making it a candidate for drug discovery.

The biological activity of ABHA is primarily attributed to its ability to interact with enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : ABHA can mimic natural substrates, leading to the inhibition of enzymes involved in metabolic pathways. This property makes it a potential candidate for developing drugs targeting specific enzyme systems.

- Receptor Modulation : The compound can bind to various receptors, modulating their activity. The amino and hydroxyl groups facilitate hydrogen bonding, while the bromine atom enhances binding affinity through halogen bonding.

Antioxidant Activity

Research indicates that derivatives of hydroxybenzoic acids, including ABHA, exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to ABHA can reduce free radical production effectively, suggesting potential applications in oxidative stress-related diseases .

Anti-inflammatory Effects

ABHA has demonstrated anti-inflammatory activity in preclinical models. For instance, studies involving its derivatives have reported comparable effects to established anti-inflammatory agents like indomethacin, particularly in models of induced edema .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of ABHA:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | 0.98 |

| 3-Hydroxy-2-bromo-benzoic acid | C7H6BrO3 | 0.96 |

| 5-Amino-3-bromo-2-hydroxybenzoic acid | C7H6BrNO3 | 0.97 |

The unique combination of functional groups in ABHA contributes to its distinct chemical behavior and potential applications in drug development .

Case Studies and Research Findings

- Acute Toxicity Studies : A study evaluated the acute toxicity of an analog compound (C1), revealing that it belongs to lower toxicity categories when administered via different routes (i.v., p.o., i.p.) . This suggests a favorable safety profile for further development.

- Pharmacokinetic Profiling : Research into the pharmacokinetics of ABHA analogs indicates that these compounds can cross the blood-brain barrier, which is crucial for treating central nervous system disorders .

- Dual-target Ligands : Hydroxybenzoic acid derivatives have been studied as dual-target ligands with potential applications in neuroprotection and cholinesterase inhibition, showcasing the versatility of this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.